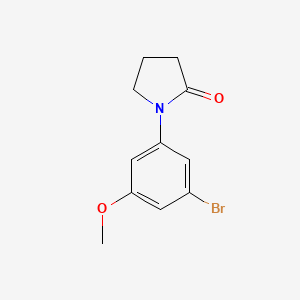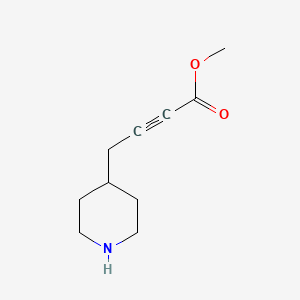![molecular formula C9H9Cl3N2O3 B13701024 Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is a chemical compound known for its unique structure and properties. It is often used as a building block in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate typically involves the reaction of 2,4,6-trichloropyrimidine with ethyl 2-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloropyrimidine moiety is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A similar compound with a trichlorophenoxy moiety, used as a herbicide.
2,4,6-Trichloro-1,3,5-Triazine: Another compound with a trichloropyrimidine structure, used as a linker in chemical synthesis.
Uniqueness
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is unique due to its specific combination of the ethyl propanoate and trichloropyrimidine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H9Cl3N2O3 |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxypropanoate |
InChI |
InChI=1S/C9H9Cl3N2O3/c1-3-16-8(15)4(2)17-5-6(10)13-9(12)14-7(5)11/h4H,3H2,1-2H3 |
InChI Key |
CMJWWDMWBDLLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)





![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
